molecular formula C9H18ClNO2 B2868005 (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride CAS No. 2126144-43-0

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride

Cat. No.: B2868005
CAS No.: 2126144-43-0
M. Wt: 207.7
InChI Key: PLIMSWUHGFQISI-VTLYIQCISA-N
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Description

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a cyclohexane ring substituted with an azetidin-3-yloxy group and a hydroxyl group, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.

Scientific Research Applications

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Azetidin-3-yloxy Group: This step involves the preparation of the azetidine ring, which can be achieved through cyclization reactions of suitable precursors.

    Attachment to Cyclohexane: The azetidin-3-yloxy group is then attached to the cyclohexane ring through nucleophilic substitution reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The azetidin-3-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol: The parent compound without the hydrochloride salt.

    (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-one: A ketone derivative.

    (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-amine: An amine derivative.

Uniqueness

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride is unique due to its specific structural configuration and the presence of both the azetidin-3-yloxy group and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8)12-7-5-10-6-7;/h7-11H,1-6H2;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIMSWUHGFQISI-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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